molecular formula C11H15N3O3S B15338946 3-[(2-Methoxyethyl)amino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide

3-[(2-Methoxyethyl)amino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide

Cat. No.: B15338946
M. Wt: 269.32 g/mol
InChI Key: PMFLWZUJVOLGKR-UHFFFAOYSA-N
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Description

3-[(2-Methoxyethyl)amino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide is a heterocyclic compound featuring a benzothiadiazine core with a 1,1-dioxide moiety. The molecule is substituted at position 3 with a (2-methoxyethyl)amino group and at position 4 with a methyl group. The sulfonamide group (1,1-dioxide) enhances hydrogen-bonding capabilities, while the methoxyethyl side chain may improve hydrophilicity compared to bulkier substituents .

Properties

Molecular Formula

C11H15N3O3S

Molecular Weight

269.32 g/mol

IUPAC Name

N-(2-methoxyethyl)-4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-imine

InChI

InChI=1S/C11H15N3O3S/c1-14-9-5-3-4-6-10(9)18(15,16)13-11(14)12-7-8-17-2/h3-6H,7-8H2,1-2H3,(H,12,13)

InChI Key

PMFLWZUJVOLGKR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2S(=O)(=O)NC1=NCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methoxyethyl)amino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide involves several steps. One common method includes the reaction of 2-methoxyethylamine with 4-methyl-1,2,4-benzothiadiazine-1,1-dioxide under controlled conditions . The reaction typically requires a solvent such as methylene chloride or benzene and is carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methoxyethyl)amino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

3-[(2-Methoxyethyl)amino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide has several scientific research applications:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[(2-Methoxyethyl)amino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide involves its interaction with specific molecular targets. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The benzothiadiazine 1,1-dioxide scaffold is highly versatile, allowing substitutions at positions 3, 4, and 5. Below is a comparison of key analogs:

Compound Name Substituents (Positions) Molecular Weight Key Properties
Target Compound 3-(2-Methoxyethyl)amino, 4-methyl 285.33 g/mol Enhanced hydrophilicity; methoxyethyl group may reduce steric hindrance .
3-Cyclopropylamino-4-methyl analog (sc-322507) 3-Cyclopropylamino, 4-methyl 253.31 g/mol Cyclopropyl strain enhances reactivity; sulfonamide aids H-bonding .
3-Chloro-6-fluoro-4-methyl analog (sc-335764) 3-Cl, 6-F, 4-methyl 261.68 g/mol Electron-deficient aromatic system; halogen substituents increase electrophilicity .
3-(Dimethylamino)-7-methoxy-4-methyl analog (sc-335654) 3-Dimethylamino, 7-methoxy, 4-methyl 283.33 g/mol Methoxy group improves solubility; dimethylamino enhances nucleophilicity .
3-Chloro-4,7-dimethyl analog 3-Cl, 4,7-dimethyl 258.74 g/mol Steric hindrance from dual methyl groups may limit reactivity .

Pharmacological and Physicochemical Properties

  • Solubility : The target compound’s methoxyethyl group likely improves aqueous solubility compared to halogenated analogs (e.g., sc-335764) or cyclopropyl-substituted derivatives (sc-322507) .
  • Reactivity: Halogenated analogs (e.g., sc-335764) exhibit higher electrophilicity, making them suitable for cross-coupling reactions. In contrast, amino-substituted derivatives (e.g., target compound, sc-322507) are more nucleophilic .
  • Biological Activity: Benzothiadiazine derivatives are explored for anti-inflammatory and antimicrobial applications.

Stability and Degradation Pathways

  • Target Compound : The methoxyethyl group may reduce oxidative stability compared to halogenated analogs. The sulfonamide moiety is prone to hydrolysis under strongly acidic/basic conditions .
  • Chloro/Fluoro Analog (sc-335764) : Halogen substituents enhance thermal stability but increase susceptibility to nucleophilic aromatic substitution .

Key Research Findings

Electronic Effects: Substitutions at position 3 significantly alter the electron density of the benzothiadiazine core. Amino groups (e.g., target compound) increase nucleophilicity, while halogens (e.g., Cl, F) create electron-deficient systems .

Steric Influence : Bulky substituents (e.g., cyclopropyl, 4,7-dimethyl) reduce reaction yields in further functionalization due to steric hindrance .

Hydrogen Bonding : Sulfonamide moieties in all analogs facilitate interactions with biological targets, such as enzymes or receptors .

Biological Activity

The compound 3-[(2-Methoxyethyl)amino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide is a derivative of benzothiadiazine known for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various cellular models, and structure-activity relationships (SAR).

  • Molecular Formula : C11H15N3O3S
  • Molecular Weight : 273.32 g/mol
  • CAS Number : 1234567 (hypothetical for illustrative purposes)

Research indicates that compounds within the benzothiadiazine class, including 3-[(2-Methoxyethyl)amino]-4-methyl derivatives, exhibit significant inhibition of mitochondrial respiratory complex II (CII), also known as succinate dehydrogenase. This inhibition is crucial because CII plays a vital role in cellular respiration and energy production.

Key Findings:

  • Inhibition of CII : The compound demonstrated micromolar IC50 values for CII inhibition, with some derivatives achieving up to a 15-fold increase in potency compared to existing agents like diazoxide .
  • Cytotoxicity : In cellular models, particularly in triple-negative breast cancer (TNBC) cells, the compound exhibited selective cytotoxicity with an IC50 value of approximately 2.93 μM. This activity was significantly higher than that of traditional chemotherapeutics such as 5-fluorouracil .

Structure-Activity Relationship (SAR)

The SAR studies conducted on benzothiadiazine derivatives revealed that specific substitutions on the benzothiadiazine ring and the amine side chain significantly influenced biological activity. For instance:

  • Halogenation : Compounds with halogenated substituents showed enhanced antineoplastic activity .
  • Amine Variations : Different amine substituents were tested to evaluate their impact on CII inhibition and cytotoxicity. The presence of electron-withdrawing groups was found to increase potency .

Biological Activity Data Table

Compound NameIC50 (μM)Cancer TypeMechanism of Action
Diazoxide1236VariousCII Inhibition
3-Methyl Derivative2.93TNBCCII Inhibition & Cytotoxicity
Halogenated Variant11.88 - 89Prostate CancerEnhanced CII Inhibition

Case Study 1: Triple-Negative Breast Cancer

In a study involving MDA-MB-468 TNBC cells, the compound was shown to downregulate beta-catenin-mediated Cyclin D1 transcription, contributing to its cytotoxic effects. This mechanism suggests that the compound not only inhibits mitochondrial function but also influences key oncogenic pathways .

Case Study 2: Prostate Cancer

Another study focused on prostate cancer cells demonstrated that certain derivatives of benzothiadiazines could selectively reduce cell viability while sparing non-malignant cells. The selectivity ratio was noted to be over tenfold in favor of malignant cells .

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